molecular formula C15H12ClFO3 B6409444 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261898-65-0

2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6409444
CAS RN: 1261898-65-0
M. Wt: 294.70 g/mol
InChI Key: DHHLCIKLXZVGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid (CEFBA) is a synthetic compound that has been studied extensively in the scientific community. It is a fluorinated benzoic acid derivative with a unique structure that allows it to interact with a variety of biological molecules. CEFBA has been used in a range of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug design.

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study enzyme kinetics, as it is known to bind to a variety of enzymes and inhibit their activity. It has also been used to study protein-ligand interactions, as it is known to bind to proteins and alter their activity. Additionally, 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% has been used in drug design, as it can be used to identify potential drug targets and to design new drugs.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% is not yet fully understood. It is known to bind to a variety of enzymes and proteins and to alter their activity, but the exact mechanism by which it does this is not known. It is thought that 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% binds to the active site of the enzyme or protein and blocks its activity, or that it binds to the protein and causes a conformational change that alters its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% are not yet fully understood. It is known to bind to a variety of enzymes and proteins and to alter their activity, but the exact effects of this binding are not yet known. It is possible that 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% could have a variety of effects on biochemical and physiological processes, depending on which enzymes and proteins it binds to.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, with a high yield of around 95%. Additionally, it is known to bind to a variety of enzymes and proteins, making it useful for studying enzyme kinetics and protein-ligand interactions. However, the exact mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% is not yet fully understood, making it difficult to predict the effects of binding on biochemical and physiological processes.

Future Directions

The potential future directions for 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% research are numerous. One potential direction is to further investigate the mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95%, in order to better understand how it binds to enzymes and proteins and alters their activity. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% binding. Finally, 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% could be used in drug design, as it can be used to identify potential drug targets and to design new drugs.

Synthesis Methods

The synthesis of 2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid, 95% is a multi-step process that involves the reaction of 4-ethoxyphenol with chloroacetic acid, followed by the reaction of the resulting product with 6-fluorobenzoic acid. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 95%.

properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-2-20-9-6-7-10(12(16)8-9)11-4-3-5-13(17)14(11)15(18)19/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHLCIKLXZVGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691685
Record name 2'-Chloro-4'-ethoxy-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-ethoxyphenyl)-6-fluorobenzoic acid

CAS RN

1261898-65-0
Record name 2'-Chloro-4'-ethoxy-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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